[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
CAS No.:
Cat. No.: VC18333648
Molecular Formula: C10H17BN4O2
Molecular Weight: 236.08 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid -](/images/structure/VC18333648.png)
Specification
Molecular Formula | C10H17BN4O2 |
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Molecular Weight | 236.08 g/mol |
IUPAC Name | [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid |
Standard InChI | InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 |
Standard InChI Key | CDHWKFQKFISMSW-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid (C₁₀H₁₇BN₄O₂; MW: 236.08 g/mol) features a pyrimidine ring substituted at the 2-position with a 4-methyl-1,4-diazepane group and at the 5-position with a boronic acid (-B(OH)₂) moiety . The diazepane ring introduces conformational flexibility, while the boronic acid group enables participation in cross-coupling reactions. The compound’s IUPAC name, [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid, reflects its systematic substitution pattern .
Key Physicochemical Parameters
The boronic acid group’s ability to form reversible covalent bonds with diols and amines underpins its reactivity, while the diazepane’s sp³-hybridized carbons enhance three-dimensionality, reducing crystallization tendencies .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves three stages:
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Pyrimidine Core Functionalization:
5-Bromo-2-chloropyrimidine undergoes nucleophilic substitution with 4-methyl-1,4-diazepane to yield 5-bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine . -
Miyaura Borylation:
The bromide intermediate is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the boronic acid pinacol ester . -
Hydrolysis to Boronic Acid:
Acidic hydrolysis of the pinacol ester liberates the free boronic acid .
Representative Reaction Scheme:
Reactivity in Cross-Coupling Reactions
The boronic acid group facilitates Suzuki-Miyaura couplings with aryl halides, enabling the construction of biaryl systems. For example, coupling with quinoline-derived bromides yields hybrid structures with enhanced solubility and bioactivity .
Applications in Drug Development
Antitrypanosomal Agents
In a 2019 study, analogs derived from [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid demonstrated potent activity against Trypanosoma brucei (EC₅₀: 0.43 μM) . Structural modifications, such as replacing the piperazine with homopiperazine, improved aqueous solubility 20-fold while maintaining potency (Table 1) .
Table 1: Comparative Bioactivity of Select Analogs
Compound | T. brucei EC₅₀ (μM) | Aqueous Solubility (μM) | HLM Cl₃₀ (μL/min/mg) |
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1 | 0.43 ± 0.015 | 44 | 180 |
10a | 0.39 ± 0.02 | 880 | 45 |
10e | 0.21 ± 0.01 | 920 | 30 |
HLM Cl₃₀: Human liver microsome intrinsic clearance .
Solubility Enhancement Strategies
The diazepane moiety’s conformational flexibility disrupts molecular planarity, reducing crystal lattice energy and enhancing solubility. For instance, 10e (methylhomopiperazine analog) achieved 920 μM solubility, a 21-fold increase over the parent compound .
Comparative Analysis with Structural Analogues
Piperazine vs. Homopiperazine Derivatives
Replacing the six-membered piperazine with a seven-membered homopiperazine (10e) lowered cLogP (0.81 vs. 2.1) and improved metabolic stability (HLM Cl₃₀: 30 vs. 180 μL/min/mg) . This modification also increased basicity (ΔpKa: +1.2), enhancing protonation at physiological pH .
Impact of Boronic Acid Substituents
Compared to pinacol ester derivatives, the free boronic acid offers superior reactivity in aqueous media but lower membrane permeability. Prodrug strategies (e.g., MIDA boronates) are under investigation to balance reactivity and bioavailability.
Challenges and Future Directions
Synthetic and Stability Considerations
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Sensitivity to Protodeboronation: The boronic acid group is prone to hydrolysis under acidic conditions, necessitating anhydrous storage .
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Metabolic Instability: While 10e showed improved HLM clearance, further optimization is required to mitigate oxidative N-dealkylation .
Emerging Therapeutic Applications
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Proteasome Inhibition: Boronic acids are known inhibitors of the 20S proteasome, suggesting potential in oncology.
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Antifungal Agents: Preliminary data indicate activity against Candida albicans via β-1,3-glucan synthase inhibition.
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